molecular formula C17H10N2O3S B8109003 2-(6-Phenylbenzo[d]isoxazol-3-yl)thiazole-5-carboxylic acid

2-(6-Phenylbenzo[d]isoxazol-3-yl)thiazole-5-carboxylic acid

Cat. No.: B8109003
M. Wt: 322.3 g/mol
InChI Key: JLTILXQKIUFHLL-UHFFFAOYSA-N
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Description

2-(6-Phenylbenzo[d]isoxazol-3-yl)thiazole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a phenyl group, a benzo[d]isoxazole ring, and a thiazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Phenylbenzo[d]isoxazol-3-yl)thiazole-5-carboxylic acid typically involves multiple steps, starting with the construction of the benzo[d]isoxazole ring followed by the introduction of the phenyl group and the thiazole ring. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as phenylhydrazine and isothiocyanates, under controlled conditions.

  • Cyclization Reactions: Cyclization steps are crucial to forming the isoxazole and thiazole rings. These steps may require specific catalysts and temperature control to ensure the formation of the desired ring structures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Phenylbenzo[d]isoxazol-3-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on specific functional groups within the compound to yield reduced forms.

  • Substitution Reactions:

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include esters, amides, reduced forms of the compound, and various substituted derivatives.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal research, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, 2-(6-Phenylbenzo[d]isoxazol-3-yl)thiazole-5-carboxylic acid is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism by which 2-(6-Phenylbenzo[d]isoxazol-3-yl)thiazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Isoxazole Derivatives: Compounds containing the isoxazole ring are structurally similar and share some biological activities.

  • Thiazole Derivatives: Thiazole-containing compounds are also related and have been studied for their medicinal properties.

  • Phenyl Substituted Compounds:

Uniqueness: 2-(6-Phenylbenzo[d]isoxazol-3-yl)thiazole-5-carboxylic acid stands out due to its unique combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(6-phenyl-1,2-benzoxazol-3-yl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3S/c20-17(21)14-9-18-16(23-14)15-12-7-6-11(8-13(12)22-19-15)10-4-2-1-3-5-10/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTILXQKIUFHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NO3)C4=NC=C(S4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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